Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate
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Overview
Description
Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate is an organic compound with a complex structure that includes multiple ether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 3-methoxyphenoxyethoxyethanol. Finally, this compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether and ester groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with different functional groups.
Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate: Contains a formyl group instead of a methoxy group.
Methyl 3,4,5-tris(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)benzoate: More complex structure with additional ethoxy groups
Uniqueness
Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate is unique due to its specific combination of ether and ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.
Properties
IUPAC Name |
methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-21-17-4-3-5-18(14-17)25-13-11-23-10-12-24-16-8-6-15(7-9-16)19(20)22-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOCHEXMGSULQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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